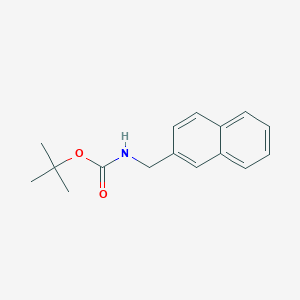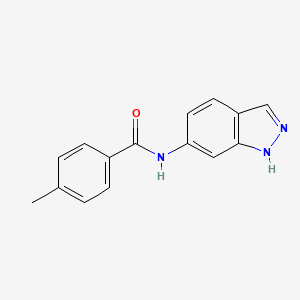
N-(1H-indazol-6-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indazol-6-yl)-4-methylbenzamide is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a pyrazole ring fused to a benzene ring. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver . The resulting indazole derivative can then be reacted with 4-methylbenzoic acid or its derivatives to form N-(1H-indazol-6-yl)-4-methylbenzamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-indazol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
N-(1H-indazol-6-yl)-4-methylbenzamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(1H-indazol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives: These compounds share a similar indazole core and have been studied for their potential as FLT3 inhibitors.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
N-(1H-indazol-6-yl)-4-methylbenzamide is unique due to its specific structural features and the presence of the 4-methylbenzamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
401591-11-5 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-(1H-indazol-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)15(19)17-13-7-6-12-9-16-18-14(12)8-13/h2-9H,1H3,(H,16,18)(H,17,19) |
Clé InChI |
CNAMTTCGVHFVEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




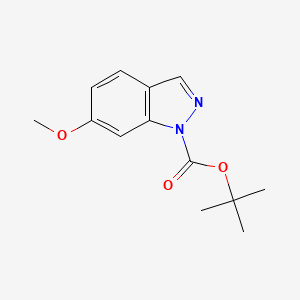
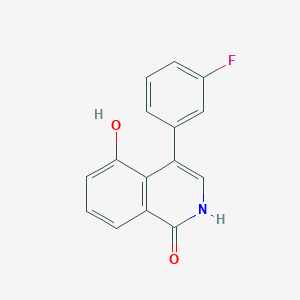
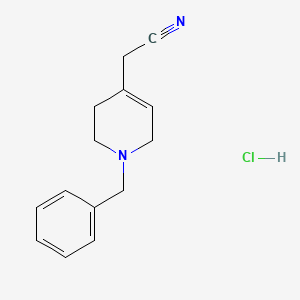

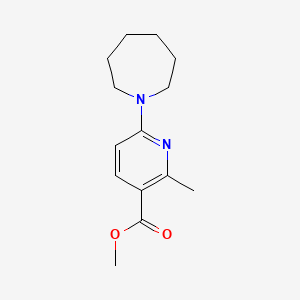
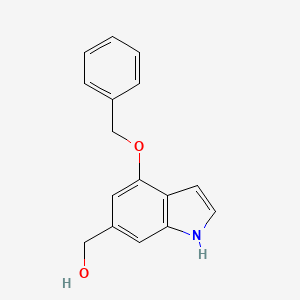
![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)
